3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 2-position substitution: A sulfanyl (thiol) group, which may act as a hydrogen bond donor or participate in redox reactions.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S3/c1-24-14-6-5-12(10-15(14)25-2)7-8-22-19(23)17-13(16-4-3-9-27-16)11-28-18(17)21-20(22)26/h3-6,9-11H,7-8H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQKHVFRCDGVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidine family, known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C20H18N2O3S3
- Molecular Weight : 430.6 g/mol
- CAS Number : 743452-31-5
Anticancer Activity
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a series of synthesized thieno[2,3-d]pyrimidine derivatives demonstrated effective inhibition against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. One study reported that among the derivatives tested, compounds similar to the target compound showed IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound I | 27.6 | MDA-MB-231 |
| Compound II | 43 | Non-small cell lung cancer |
The proposed mechanisms through which thieno[2,3-d]pyrimidines exert their anticancer effects include:
- Inhibition of Cell Proliferation : These compounds interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : They may inhibit key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
Thieno[2,3-d]pyrimidines have also been studied for their antimicrobial properties. Compounds within this class have shown activity against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl or thiophene rings can enhance antimicrobial efficacy.
Case Studies
- Study on Antitumor Activity : In a study conducted by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer and non-small cell lung cancer cells. The results indicated that these compounds could inhibit tumor cell growth effectively, with some derivatives achieving over 80% inhibition at certain concentrations .
- Toxicity Evaluation : A toxicity evaluation in animal models indicated that while some derivatives exhibited promising anticancer activity, they also showed varying degrees of toxicity, necessitating further optimization to enhance selectivity towards cancer cells while minimizing adverse effects on normal tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
3-Position Substituent Effects :
- The 2-(3,4-dimethoxyphenyl)ethyl group in the target compound introduces significant hydrophobicity and aromaticity compared to simpler alkyl chains (e.g., ethyl or isobutyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- The methoxy groups on the phenyl ring could engage in hydrogen bonding or serve as metabolic soft spots, influencing pharmacokinetics.
2-Position Substituent Effects :
- The thiol group in the target compound contrasts with bulkier substituents like benzylsulfanyl in . Thiols are prone to oxidation (e.g., forming disulfides), which may affect stability but offer redox-active properties.
5-Position Substituent Effects: The thiophen-2-yl group is conserved in several analogs (), suggesting its role in maintaining electronic conjugation or target binding.
Biological Activity: Derivatives with 3,4-dimethoxyphenyl groups (e.g., ) are linked to enhanced binding in heterocyclic systems, possibly due to electron-donating methoxy groups stabilizing charge-transfer interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
